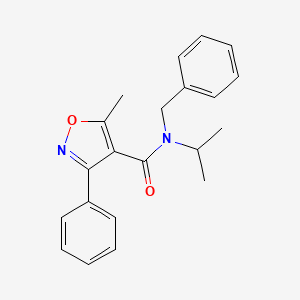![molecular formula C18H17FN2O2S B5690611 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide](/img/structure/B5690611.png)
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide, commonly known as FTY720, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective properties.
Mécanisme D'action
FTY720 exerts its pharmacological effects by modulating the sphingosine-1-phosphate (S1P) receptor. S1P is a lipid mediator that plays a key role in immune cell trafficking and inflammation. FTY720 is phosphorylated by sphingosine kinase 2 (SphK2) to form FTY720-phosphate (FTY-P), which is a potent agonist of S1P receptors. FTY-P binds to S1P receptors on lymphocytes and sequesters them in lymph nodes, preventing them from entering the circulation and causing inflammation.
Biochemical and Physiological Effects:
FTY720 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the number of circulating lymphocytes, particularly T cells, by sequestering them in lymph nodes. FTY720 has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, FTY720 has been shown to have neuroprotective effects by reducing neuronal damage and promoting axonal regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
FTY720 has several advantages for lab experiments. The compound is highly selective for S1P receptors and has been extensively studied in preclinical models. FTY720 is also available in a variety of formulations, including oral and intravenous formulations. However, FTY720 has some limitations for lab experiments. The compound has a short half-life and is rapidly metabolized in vivo. In addition, FTY720 has been shown to have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Orientations Futures
FTY720 has several potential future directions for research. The compound has been shown to have promising therapeutic applications for autoimmune diseases and inflammatory conditions. However, further research is needed to fully understand the mechanism of action and pharmacokinetics of FTY720. In addition, the development of novel formulations and delivery methods may improve the efficacy and safety of FTY720 for clinical use. Finally, the potential role of FTY720 in other disease states, such as cancer and cardiovascular disease, warrants further investigation.
Méthodes De Synthèse
FTY720 is synthesized through a multi-step process that involves the coupling of a thiazole derivative and a furyl derivative. The synthesis of FTY720 was first reported by researchers at Novartis in 1996. The synthesis method involves the following steps:
1. Protection of the thiazole nitrogen with a tert-butyloxycarbonyl (Boc) group.
2. Coupling of the Boc-protected thiazole derivative with the furyl derivative in the presence of a coupling agent.
3. Deprotection of the Boc group to yield FTY720.
Applications De Recherche Scientifique
FTY720 has been extensively studied for its potential therapeutic applications. The compound has been shown to have immunomodulatory properties that make it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. FTY720 has also been shown to have anti-inflammatory properties that make it a potential candidate for the treatment of various inflammatory conditions.
Propriétés
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c1-12-2-7-15(23-12)8-9-17(22)21-18-20-11-16(24-18)10-13-3-5-14(19)6-4-13/h2-7,11H,8-10H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSIDZCPIUTLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690528.png)
![4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide](/img/structure/B5690532.png)
![9-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690536.png)
![N-(4-ethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5690543.png)


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5690568.png)

![1-(2-furylmethyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5690584.png)
![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5690586.png)
![methyl 4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5690598.png)

![(2,5-dimethoxyphenyl)[4-(6-methylpyridin-2-yl)piperazin-1-yl]acetic acid](/img/structure/B5690607.png)
![ethyl 1'-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidine-4-carboxylate](/img/structure/B5690635.png)